Require authentic Ecgonine Ethyl Ester CRM for cocaethylene metabolite method validation. Substituting with Ecgonine Methyl Ester leads to inaccurate quantitation due to distinct MW (213.27 vs 199.25) and retention times. - Purity ≥98% ensures calibration accuracy. - Unique fragmentation pattern guarantees biomarker specificity. - COA for ISO 17025 compliance. - Cold-chain shipping. Ideal for method validation, QC, and proficiency testing.
Ecgonine Ethyl Ester (CAS: 70939-97-8) is a specific metabolite and structural analog of ecgonine-based alkaloids. It serves primarily as a certified reference material in analytical and forensic toxicology. Its principal value lies in its role as a unique biomarker indicating the simultaneous consumption of cocaine and ethanol, which leads to the in-vivo formation of cocaethylene, a substance with its own distinct physiological effects. The procurement of high-purity Ecgonine Ethyl Ester is essential for developing and validating sensitive analytical methods, such as GC/MS and LC/MS, to accurately identify and quantify its presence in biological samples.
In forensic and clinical toxicology, analytical specificity is paramount, making substitution with close analogs like Ecgonine Methyl Ester (EME) or Benzoylecgonine (BE) methodologically invalid. Each metabolite possesses a unique molecular weight and fragmentation pattern, and exhibits distinct chromatographic retention times. Using EME (MW: 199.25) as a calibrant for Ecgonine Ethyl Ester (MW: 213.27) would produce inaccurate quantitative results and could lead to misidentification. The presence of Ecgonine Ethyl Ester specifically points to the formation of cocaethylene, a critical piece of information in a toxicological investigation that cannot be inferred from the presence of other metabolites. Therefore, sourcing the exact compound as a certified standard is a mandatory requirement for accredited laboratory workflows.
In multi-analyte solid-phase extraction (SPE) protocols designed for GC-MS analysis of cocaine and its metabolites, Ecgonine Ethyl Ester demonstrates distinct recovery efficiency compared to its structural analogs. In a validated method, the overall recovery for Ecgonine Ethyl Ester was 35%, which differs significantly from that of Ecgonine Methyl Ester (49%) and Ecgonine (29%). This highlights the unique physicochemical properties of the ethyl ester that necessitate its use as a specific calibrator to correct for its particular behavior during sample preparation.
| Evidence Dimension | Overall Recovery from SPE |
| Target Compound Data | 35% |
| Comparator Or Baseline | Ecgonine Methyl Ester: 49%; Ecgonine: 29% |
| Quantified Difference | -14% vs. EME; +6% vs. Ecgonine |
| Conditions | Solid-phase extraction from 3 mL blood or urine, followed by GC-MS analysis. |
This difference in extraction recovery proves that using a surrogate standard like Ecgonine Methyl Ester would lead to significant quantitative errors, making the procurement of Ecgonine Ethyl Ester essential for accurate analysis.
Ecgonine Ethyl Ester is the direct and required precursor for the synthesis of isotopically labeled internal standards, such as cocaethylene-d3, which are critical for high-precision quantitation by isotope dilution mass spectrometry. Methods for the simultaneous quantification of cocaine and its metabolites, including cocaethylene, explicitly rely on the availability of these deuterated standards to compensate for matrix effects and variations in instrument response. The synthesis of cocaethylene-d3 necessitates an ethyl ester starting material; substitution with ecgonine methyl ester would yield the incorrect labeled analog (cocaine-d3).
| Evidence Dimension | Synthetic Pathway Product |
| Target Compound Data | Serves as precursor for Cocaethylene-d3 and other ethyl ester analogs |
| Comparator Or Baseline | Ecgonine Methyl Ester: Serves as precursor for Cocaine-d3 and other methyl ester analogs |
| Quantified Difference | Qualitatively different synthetic products |
| Conditions | Organic synthesis of deuterated internal standards for GC-MS or LC-MS/MS. |
For laboratories performing high-sensitivity quantitative analysis or producing reference materials, Ecgonine Ethyl Ester is the indispensable starting material for creating the necessary labeled internal standards for the cocaethylene pathway.
In a study on the stability of cocaine compounds in urine stored at 4°C (pH 8), Ecgonine Ethyl Ester (referred to as EBE) demonstrated greater stability than Ecgonine Methyl Ester (EME). Under these conditions, EME completely disappeared after 15 days, whereas Ecgonine Ethyl Ester was stable for a significantly longer period, disappearing after 75 days. This five-fold difference in stability under common, albeit suboptimal, storage conditions highlights a key handling and processability advantage.
| Evidence Dimension | Time to Complete Disappearance |
| Target Compound Data | 75 days |
| Comparator Or Baseline | Ecgonine Methyl Ester (EME): 15 days |
| Quantified Difference | 5x longer stability |
| Conditions | Urine samples stored at 4°C, pH 8. |
For labs handling batch analyses or facing potential delays in sample processing, the superior stability of Ecgonine Ethyl Ester reduces the risk of analyte degradation and ensures more reliable and reproducible quantitative results compared to its methyl analog.
The primary application is its use as a certified reference material (CRM) for the unambiguous identification and quantification of cocaethylene-related metabolites. Its distinct extraction recovery and analytical behavior mean it is essential for calibrating LC/MS or GC/MS methods to confirm simultaneous use of cocaine and alcohol, a critical factor in toxicological assessments.
Due to its specific stability profile and analytical properties, Ecgonine Ethyl Ester is an ideal component for quality control (QC) materials and proficiency testing (PT) schemes. Its inclusion tests a laboratory's ability to correctly handle sample preparation for multiple cocaine metabolites and to accurately quantify analytes with differing stabilities.
As the requisite starting material for synthesizing deuterated cocaethylene and its metabolites, this compound is procured by specialty chemical manufacturers and research labs that develop high-precision analytical methods. These labeled standards are indispensable for isotope dilution mass spectrometry, the gold standard for quantitative bioanalysis.